molecular formula C11H13BrN2O2 B1445140 4-[(2-Bromobutanoyl)amino]benzamide CAS No. 1343357-12-9

4-[(2-Bromobutanoyl)amino]benzamide

Cat. No. B1445140
CAS RN: 1343357-12-9
M. Wt: 285.14 g/mol
InChI Key: NBMWPHHNRLPZCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes “4-[(2-Bromobutanoyl)amino]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods . These include infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

Benzamides, including “this compound”, can undergo various chemical reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Interaction with Proteins
4-[(2-Bromobutanoyl)amino]benzamide derivatives, such as carboxamide derivatives of amino acids, have been studied for their interactions with proteins like Bovine serum albumin (BSA). Ultrasonic interferometry techniques revealed that these compounds exhibit significant binding to BSA, particularly at acidic pH levels, with binding affinity decreasing as pH increases. This suggests potential applications in understanding protein-ligand interactions and drug delivery mechanisms where protein binding is a critical factor (Thakare et al., 2018).

Chemoselective Reactions
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates demonstrates the utility of benzamide derivatives in synthetic chemistry. This process leads to the formation of compounds like N-(2-hydroxyphenyl)benzamides, which are of biological interest due to their potential therapeutic applications. The methodology provides a route to synthesize biologically relevant compounds efficiently (Singh et al., 2017).

Metal Complexation
Benzamide derivatives have been explored for their ability to complex with metals, such as palladium, to form stable yellow complexes. These complexes, with their well-defined structures, are valuable in the study of metal-ligand chemistry and have implications in catalysis and material science. The detailed structural analysis of such complexes provides insights into the bonding and geometry of metal coordination compounds (Iida et al., 1981).

Enzyme Inhibition
Benzamide derivatives of aspartic acid have been identified as novel caspase inhibitors, indicating their potential in regulating cell death processes. These compounds could be significant in developing therapies for conditions where inhibition of apoptosis is desired, such as in neurodegenerative diseases or acute injuries (WO Cytovia, 2001).

Carbonic Anhydrase Inhibition
Studies on benzamide-4-sulfonamides have shown these compounds to be effective inhibitors of human carbonic anhydrase isoforms, suggesting their utility in developing diuretics, antiglaucoma agents, and treatments for other conditions where carbonic anhydrase activity is implicated (Abdoli et al., 2018).

properties

IUPAC Name

4-(2-bromobutanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-2-9(12)11(16)14-8-5-3-7(4-6-8)10(13)15/h3-6,9H,2H2,1H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMWPHHNRLPZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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